![molecular formula C20H15F3N6OS B2795717 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 863452-89-5](/img/structure/B2795717.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazolopyrimidine core might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Amplification of Phleomycin
Research indicates that s-Triazolopyrimidine derivatives, similar in structure to the compound , show significant activity as amplifiers of phleomycin, a glycopeptide antibiotic. These compounds, including the likes of 2-(s-triazolopyrimidin-3'-ylthio)acetamide, demonstrate high activity and resistance to metabolism, suggesting potential in enhancing antibiotic efficacy (Brown et al., 1978).
Potential Antiasthma Agents
Triazolopyrimidine compounds have been explored for their role in inhibiting mediator release, which is crucial in the treatment of asthma. Specifically, 5-aryl-2-amino[1,2,4]triazolopyrimidines, through their synthesis process, have been identified as active mediator release inhibitors. This suggests potential applications in developing new treatments for asthma (Medwid et al., 1990).
Insecticidal Activity
The triazolopyrimidine structure has been incorporated into compounds tested for insecticidal properties. For instance, compounds synthesized using a similar precursor showed insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of such compounds in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activities
Compounds structurally related to 2-((3-Benzyl-3H-[1,2,3]triazolopyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have shown promise in antimicrobial applications. Research has demonstrated the effectiveness of similar compounds against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelhamid et al., 2016).
Antitumor Activity
Studies have shown that derivatives of triazolopyrimidines exhibit potent antitumor activity. For instance, compounds with a similar structure have been evaluated against liver and breast cancer cell lines, displaying significant growth inhibitory activity. This suggests their potential use in cancer therapy (Edrees et al., 2017).
Mécanisme D'action
Target of Action
The compound, also known as 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold is known to be used in the design of new LSD1 inhibitors . LSD1, or Lysine-specific demethylase 1, is a histone demethylase whose aberrant activity is associated with several types of cancer.
Mode of Action
The compound likely interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction could be responsible for the compound’s activity.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)14-8-4-5-9-15(14)26-16(30)11-31-19-17-18(24-12-25-19)29(28-27-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCRRJAGZDYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
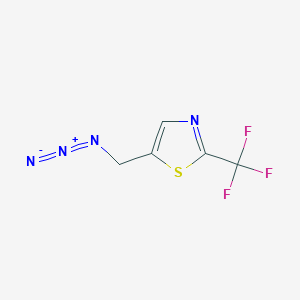
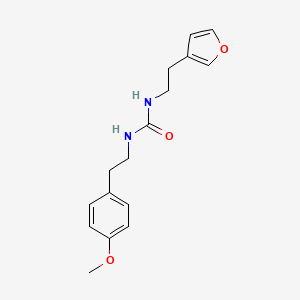
![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanamine](/img/structure/B2795637.png)
![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)



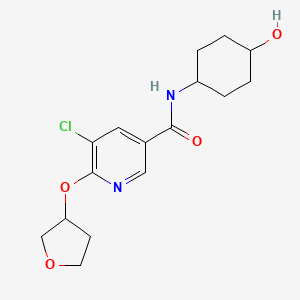
![5-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2795645.png)
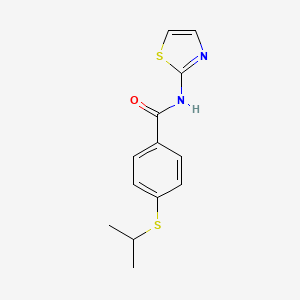
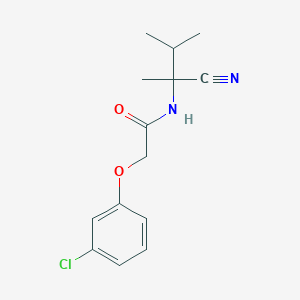

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2795651.png)

